molecular formula C13H16FN3O2 B8537344 1-tert-Butoxycarbonyl-4-methyl-5-amino-7-fluorobenzimidazole

1-tert-Butoxycarbonyl-4-methyl-5-amino-7-fluorobenzimidazole

Cat. No. B8537344
M. Wt: 265.28 g/mol
InChI Key: AXSUUMVSEFZHNF-UHFFFAOYSA-N
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Patent
US05478858

Procedure details

To a solution of di-2-pyridyl thionocarbonate (0.393 mg) and dimethylaminopyridine (0.01 g) in methylene chloride (100 mL) is added dropwise over 30 minutes a solution of 5-amino-1-tert-butoxycarbonyl-7-fluoro-4-methylbenzimidazole (0.409 g) in methylene chloride (70 mL). The mixture is stirred at room temperature for 3 hours then rotary evaporated. The residue is purified by flash chromatography on silica gel, eluting with 10% ethyl acetate/hexane to afford 1 -tert-butoxycarbonyl-7-fluoro-4-methyl-5-benzimidazolylisothiocyanate as a white solid.
Quantity
0.393 mg
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
0.409 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=C(O[C:8](OC2N=CC=CC=2)=[S:9])N=CC=1.CN(C1C=CC=CN=1)C.[NH2:26][C:27]1[CH:42]=[C:41]([F:43])[C:30]2[N:31]([C:34]([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35])[CH:32]=[N:33][C:29]=2[C:28]=1[CH3:44]>C(Cl)Cl>[C:37]([O:36][C:34]([N:31]1[C:30]2[C:41]([F:43])=[CH:42][C:27]([N:26]=[C:8]=[S:9])=[C:28]([CH3:44])[C:29]=2[N:33]=[CH:32]1)=[O:35])([CH3:39])([CH3:40])[CH3:38]

Inputs

Step One
Name
Quantity
0.393 mg
Type
reactant
Smiles
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
Name
Quantity
0.01 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
0.409 g
Type
reactant
Smiles
NC1=C(C2=C(N(C=N2)C(=O)OC(C)(C)C)C(=C1)F)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 10% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C=NC2=C1C(=CC(=C2C)N=C=S)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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